3-Bromopyruvate
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Overview
Description
3-Bromopyruvate is a halogenated derivative of pyruvic acid, characterized by the presence of a bromine atom. This compound has garnered significant attention due to its potent anticancer properties. It is known for its ability to selectively target cancer cells while sparing normal tissues, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopyruvate can be synthesized by adding bromine to pyruvic acid in the presence of a solvent such as dichloromethane and a catalyst like concentrated sulfuric acid. The reaction typically involves the dropwise addition of bromine over a period of approximately 3.5 hours, followed by stirring to produce a white precipitate. This precipitate is then filtered, washed with petroleum ether, and dried to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using high-pressure homogenization techniques. This involves the preparation of liquid crystalline nanoparticles of this compound by combining injection methods with high-pressure homogenization. The process is optimized to achieve desired particle size, encapsulation efficiency, and drug loading .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyruvate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be displaced by nucleophiles such as thiols in a bimolecular nucleophilic substitution reaction (S_N2).
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less documented, its structural similarity to pyruvic acid suggests potential reactivity in redox processes.
Common Reagents and Conditions:
Nucleophiles: Thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane and cyclohexane are commonly used solvents in the synthesis and reactions of this compound.
Catalysts: Concentrated sulfuric acid is often used as a catalyst in the synthesis of this compound.
Major Products:
Scientific Research Applications
3-Bromopyruvate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
3-Bromopyruvate exerts its effects primarily through its alkylating properties. It selectively targets cancer cells by entering them via monocarboxylic acid transporters. Once inside the cells, it inhibits key metabolic enzymes involved in glycolysis and mitochondrial function. This leads to a depletion of ATP, causing rapid toxicity to cancer cells without affecting normal tissues .
Molecular Targets and Pathways:
Hexokinase II: this compound inhibits hexokinase II, an enzyme that plays a crucial role in glycolysis.
Glyceraldehyde-3-phosphate Dehydrogenase: This enzyme is highly sensitive to inhibition by this compound, further disrupting glycolytic pathways.
Comparison with Similar Compounds
3-Bromopyruvate is unique in its selective targeting of cancer cells and its potent anticancer properties. Similar compounds include:
Pyruvic Acid: The parent compound of this compound, involved in various metabolic pathways.
Lactic Acid: Structurally similar to pyruvic acid and this compound, but lacks the anticancer properties.
Other Halogenated Derivatives: Compounds such as 3,3-dibromo-2-oxopropanoic acid and tribromo-pyruvic acid, which have multiple bromine atoms, but their anticancer efficacy is less documented.
Properties
CAS No. |
68-38-2 |
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Molecular Formula |
C3H2BrO3- |
Molecular Weight |
165.95 g/mol |
IUPAC Name |
3-bromo-2-oxopropanoate |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |
InChI Key |
PRRZDZJYSJLDBS-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=O)[O-])Br |
Canonical SMILES |
C(C(=O)C(=O)[O-])Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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